Diethyl Methyl-d3-malonate
Overview
Description
Synthesis Analysis
The synthesis of Diethyl Methyl-d3-malonate analogs involves various chemical reactions, including Knoevenagel condensation, which is utilized in the preparation of diethyl 2-(4-methylbenzylidene)malonate. This process involves reacting 4-methylbenzaldehyde with diethyl malonate in the presence of catalytic amounts of piperidine and trifluoroacetic acid under reflux conditions, showcasing the compound's synthetic accessibility (Achutha et al., 2016).
Molecular Structure Analysis
X-ray diffraction studies are pivotal in elucidating the crystal and molecular structure of Diethyl Methyl-d3-malonate derivatives. For example, diethyl 2-(4-methylbenzylidene)malonate crystallizes in the monoclinic crystal system, revealing the importance of C-H···O hydrogen bond interactions in stabilizing the molecular structure (Achutha et al., 2016).
Chemical Reactions and Properties
Diethyl Methyl-d3-malonate undergoes various chemical reactions that highlight its reactivity and utility in organic synthesis. The compound's ability to participate in reactions such as nucleophilic vinyl substitution demonstrates its role as a precursor in synthesizing biologically active molecules (Valle et al., 2018).
Physical Properties Analysis
The physical properties of Diethyl Methyl-d3-malonate derivatives, such as crystalline structure and hydrogen bonding patterns, are crucial for understanding their behavior in different conditions. Studies on compounds like diethyl 2-[(2-hydroxyanilino)methylidene]malonate provide insights into how molecular packing is influenced by intermolecular O-H···O interactions (Ilangovan et al., 2013).
Chemical Properties Analysis
The chemical properties of Diethyl Methyl-d3-malonate, including its reactivity towards various substrates and conditions, are foundational for its applications in organic synthesis. The compound's behavior in catalyzed reactions, such as the K2CO3-catalyzed 1,4-addition with 1,2-allenic ketones, underscores its utility in producing β,γ-unsaturated enones and α-pyrones, showcasing the compound's versatility (Ma et al., 2003).
Scientific Research Applications
Synthesis of Heterocyclic Compounds : Diethyl 2-(3'-methyl-I'-oxobut-2'-enyl) malonate has been used to synthesize 4-hydroxy-2-quinolinone derivatives, which serve as precursors for pyrano alkaloids (Sekar & Prasad, 1999).
Small Molecule Anticancer Drugs : A study developed an efficient method to synthesize diethyl 2-(2-chloronicotinoyl)malonate, an important intermediate in anticancer drugs, achieving a high yield of 83.3% (Xiong et al., 2018).
Influence on Supramolecular Architecture : Diethyl 2-[(2/4-hydroxyanilino)methylidene]malonates exhibit regioisomerism, which affects their supramolecular architecture due to intramolecular and intermolecular hydrogen bonding (Ilangovan, Venkatesan, & Kumar, 2013).
Conjugating Effects in Crystal Structures : Diethyl 2-(2-methyl-5-nitrothiazol-4-ylmethylene)malonate demonstrates a strong conjugating effect along the molecule, influencing interactions with adjacent molecules (Crozet et al., 2005).
Metal Ion Complexes : Metal(II) solvates of diethyl malonate form new coordination compounds, affecting carbonyl stretching vibrations and ligand interactions (Driessen, Groeneveld, & Van der Wey, 2010).
Polymerization Processes : The methylene bis(diethyl malonate)-Ce(IV) redox system effectively initiates room-temperature polymerization of methyl methacrylate, achieving high yields (Bıçak & Özeroğlu, 2001).
Synthesis of Glycoconjugates : Diethyl malonate derivatives are used in the synthesis of oligonucleotide glycoconjugates, providing a means to incorporate different sugar units (Katajisto, Heinonen, & Lönnberg, 2004).
Pharmaceutical Research : A method for obtaining highly pure methylmalonic and propionic acids for pharmaceutical research utilizes diethyl malonate derivatives (Allevi, Longo, & Anastasia, 1999).
Chemical Reactions and Synthesis : Diethyl malonate is involved in a range of reactions, including cyclocondensation, to produce various compounds (Stadlbauer et al., 2001).
Safety And Hazards
Diethyl Methyl-d3-malonate should be kept away from heat, sparks, open flames, and hot surfaces . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound . In case of fire, CO2, dry chemical, or foam should be used for extinction . The compound should be stored in a well-ventilated place .
properties
IUPAC Name |
diethyl 2-(trideuteriomethyl)propanedioate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O4/c1-4-11-7(9)6(3)8(10)12-5-2/h6H,4-5H2,1-3H3/i3D3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UPQZOUHVTJNGFK-HPRDVNIFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])C(C(=O)OCC)C(=O)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60441354 | |
Record name | Diethyl Methyl-d3-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl Methyl-d3-malonate | |
CAS RN |
54840-57-2 | |
Record name | Diethyl Methyl-d3-malonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60441354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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